molecular formula C8H10BNO2 B581017 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1262279-06-0

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Katalognummer: B581017
CAS-Nummer: 1262279-06-0
Molekulargewicht: 162.983
InChI-Schlüssel: BZQYHQXQCMJSLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-based compound with the CAS Number: 117098-93-8 . It has a molecular weight of 185.42 . The compound is recognized to possess potent pharmacological activities .


Synthesis Analysis

The synthesis of boron-based benzo[c][1,2]oxadiazoles and benzo[c][1,2]thiadiazoles involves two steps. The first step is a substitution reaction, followed by the hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H9BClNO2 . The InChI Code for this compound is 1S/C7H8BNO2.ClH/c9-6-2-1-5-4-11-8 (10)7 (5)3-6;/h1-3,10H,4,9H2;1H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution reactions followed by subsequent hydrolysis .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Antikrebs-Potenzial

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol: zeigt vielversprechende Antikrebs-Eigenschaften. Forscher haben eine neue Reihe von borbasierten Benzo[c][1,2,5]oxadiazolen und Benzo[c][1,2,5]thiadiazolen synthetisiert, die auf Tumorhypoxie abzielen . Diese Verbindungen sind so konzipiert, dass sie hypoxische Tumorzellen bekämpfen, die eine entscheidende Rolle bei der Krebsmetastasierung, Angiogenese und Arzneimittelresistenz spielen. Obwohl biologische Studien im Gange sind, bergen diese Wirkstoffe ein Potenzial für die Krebstherapie.

Injektierbare Hydrogele

In jüngster Zeit wurde 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol (ABO) als Bestandteil von injizierbaren Hydrogelen verwendet. Forscher kombinierten ABO-konjugierte Hyaluronsäure (HA-ABO) und DA-gepfropfte Alginsäure (Alg-DA), um ein Hydrogel mit hervorragenden Adhäsionseigenschaften und Selbstheilungsfähigkeiten zu erzeugen. Dieses Material reduzierte den Blutverlust erheblich, was es zu einem vielversprechenden Kandidaten für die Wundheilung und Gewebsreparatur macht .

Antibakterielle Aktivität

Obwohl es nicht direkt mit der Verbindung selbst zusammenhängt, haben Derivate von Oxazol (die strukturelle Ähnlichkeiten mit Benzo[c][1,2]oxaborol-1(3H)-ol aufweisen) ein antibakterielles Potenzial gezeigt. Beispielsweise wurden 2-[2-(2,6-Dichlorphenylamino)-phenylmethyl]-3-{4-[(substituiertes Phenyl)amino]-1,3-oxazol-2-yl-}chinazolin-4(3H)one synthetisiert und gegen verschiedene Bakterien getestet, darunter S. aureus, S. pyogenes, P. aeruginosa, E. coli, C. albicans, A. niger und A. clavatus .

Hypoxie-Inhibitoren

Wie bereits erwähnt, werden borbasierte Benzo[c][1,2,5]oxadiazole und Benzo[c][1,2,5]thiadiazole als Hypoxie-Inhibitoren untersucht. Diese Verbindungen zielen auf den Hypoxie-induzierenden Faktor-1 (HIF-1) ab und sollen die Krebsbehandlung verbessern, indem sie die Arzneimittelresistenz überwinden. Ihre Entwicklung stellt einen neuartigen Ansatz zur Bekämpfung hypoxischer Tumorzellen dar .

Wirkmechanismus

Target of Action

The primary target of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol, also known as 6-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol, is the enzyme phosphodiesterase-4 (PDE4) . PDE4 is a key enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that plays a crucial role in various cellular processes .

Mode of Action

This compound acts as a potent inhibitor of PDE4 . It binds to the catalytic domain of PDE4B2, where its boronic acid moiety chelates with the catalytic bimetal center and overlaps with the phosphate of cAMP during the substrate hydrolysis process . This interaction extends into the adenine pocket, effectively inhibiting the enzyme’s activity .

Biochemical Pathways

By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to increased intracellular levels of cAMP . This, in turn, leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, affecting numerous cellular processes such as inflammation and immune responses .

Pharmacokinetics

The pharmacokinetic properties of this compound are currently under investigation. It has been shown to penetrate the skin when applied topically . This suggests that it may have good bioavailability when used in topical formulations.

Result of Action

The inhibition of PDE4 and subsequent increase in cAMP levels result in a decrease in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-23, IL-17, interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 . These cytokines are involved in the pathological changes in skin structure and barrier function associated with conditions like psoriasis and atopic dermatitis .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Zukünftige Richtungen

The development of boron-based heterocycles as potential therapeutic agents is an active area of research . The synthesized hybrids were characterized by suitable spectroscopic techniques, and the biological studies are currently underway . This is the first example to develop boron-based hypoxia agents .

Biochemische Analyse

Biochemical Properties

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with phosphodiesterase (PDE) enzymes, particularly PDE4. This interaction is significant because PDE4 is involved in the regulation of inflammatory responses. The compound acts as an inhibitor of PDE4, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-4, IL-5, IL-13) . Additionally, this compound has been shown to interact with other biomolecules, including cyclic adenosine monophosphate (cAMP), influencing various cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and impactful. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PDE4 leads to increased levels of cAMP, which in turn affects the phosphorylation of cAMP response element-binding protein (CREB) and reduces the phosphorylation of extracellular signal-regulated kinases (ERK) . These changes result in altered gene expression and reduced production of inflammatory cytokines. Furthermore, this compound has been observed to affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the catalytic domain of PDE4, where its oxaborole moiety interacts with the catalytic bimetal center, leading to enzyme inhibition . This interaction prevents the hydrolysis of cAMP, resulting in elevated cAMP levels and subsequent downstream effects on gene expression and cellular signaling. Additionally, this compound may influence other molecular targets, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory effects on PDE4 over extended periods . Degradation products may form under certain conditions, potentially influencing its efficacy. Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory effects, with no significant adverse effects on cellular function observed over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE4 and reduces inflammation without causing significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and mild hepatotoxicity, have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of PDE4 affects the cAMP signaling pathway, which plays a critical role in cellular metabolism . Additionally, it may interact with other metabolic enzymes, influencing the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Specific transporters and binding proteins may facilitate its uptake and localization, ensuring its availability at target sites.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells, where it interacts with its molecular targets . Targeting signals and post-translational modifications may play a role in its localization, ensuring its effective action in modulating cellular processes.

Eigenschaften

IUPAC Name

(1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQYHQXQCMJSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methylcarbamate (CXI) (0.27 g, 1.02 mmol) was dissolved in HCl/EtOAc (4.2 M, 7 mL/mmol) and stirred for 30 minutes at room temperature. The solvent was removed under vacuum and residue was triturated with Et2O to give 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol (CXII) as a white solid (0.15 g, 0.75 mmol, 74% yield). 1H NMR (DMSO-d6) δ ppm 4.00 (s, 2H), 4.69 (s, 2H), 7.21-7.51 (brs, 1H), 7.52-7.66 (brs, 1H), 7.67-7.88 (brs, 1H), 8.06-8.98 (brs, 3H); ESIMS found for C8H10BNO2 m/z 146.7 (M−H2O+1).
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.